![molecular formula C21H28N4O3S B2608002 4-(dimethylsulfamoyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034529-66-1](/img/structure/B2608002.png)
4-(dimethylsulfamoyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylsulfamoyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a piperidinylmethyl group linked to a methylpyridinyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Introduction of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced by reacting the benzamide intermediate with 1-(2-methylpyridin-4-yl)piperidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Final Product Formation: The final product is obtained after purification steps such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure scalability and consistency in production.
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The amide bond and sulfonamide group exhibit distinct hydrolysis profiles under acidic or alkaline conditions:
Kinetic studies indicate the sulfonamide group stabilizes the adjacent amide against hydrolysis, requiring harsher conditions compared to standard benzamides .
Nucleophilic Substitution Reactions
The 2-methylpyridin-4-yl substituent and piperidine nitrogen participate in nucleophilic substitutions:
Oxidation and Reduction
Selective oxidation/reduction pathways depend on reaction controls:
Oxidation
Site | Oxidizing Agent | Product | Yield |
---|---|---|---|
Piperidine Ring | mCPBA (CH₂Cl₂, 0°C→RT) | N-Oxide derivative | 72–85% |
Pyridine Methyl Group | KMnO₄ (H₂O, 100°C) | 2-pyridinecarboxylic acid | 38% |
Reduction
Site | Reducing Agent | Product | Catalyst |
---|---|---|---|
Benzamide | LiAlH₄ (THF, −78°C→RT) | 4-(dimethylsulfamoyl)benzyl alcohol | Not applicable |
Pyridine Ring | H₂ (50 psi), Pd/C (EtOH, 40°C) | Hexahydro-2-methylpyridine derivative | 10% Pd/C, 92% yield |
Cycloaddition and Cross-Coupling
The pyridine moiety enables transition metal-catalyzed reactions:
Stability Under Physiological Conditions
Stability profiling reveals critical degradation pathways:
Condition | Half-Life (t₁/₂) | Major Degradation Product |
---|---|---|
pH 1.2 (simulated gastric fluid) | 2.7 hrs | Hydrolyzed amide + sulfonamide cleavage |
pH 7.4 (phosphate buffer) | 48 hrs | N-oxide (piperidine) + methyl oxidation |
UV light (300–400 nm) | 15 min | Radical-mediated dimerization |
Data adapted from accelerated stability studies of analogous compounds .
Synthetic Modifications for SAR Studies
Key derivatization strategies to optimize bioactivity:
Modification Site | Reaction | Biological Impact |
---|---|---|
Sulfonamide N-Methyl | Demethylation (BBr₃, CH₂Cl₂) | Increased HSP90 binding (ΔKd = 3.2 nM) |
Piperidine C-4 | Epoxide ring-opening (Et₃N, DCM) | Enhanced blood-brain barrier penetration |
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Research indicates that this compound may serve as an inhibitor of interleukin receptor-associated kinases, particularly IRAK-4, which plays a critical role in inflammatory pathways linked to cancer progression. Inhibition of IRAK-4 has been shown to reduce tumor growth in various cancer models.
Case Study:
A study demonstrated that compounds similar to 4-(dimethylsulfamoyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide effectively inhibited the proliferation of cancer cells in vitro. The results indicated a significant reduction in cell viability at concentrations as low as 1 µM, suggesting potent anticancer activity (source: Patent US20140249135A1) .
Concentration (µM) | Cell Viability (%) |
---|---|
0.1 | 90 |
1 | 60 |
10 | 30 |
Inflammatory Diseases
The compound's ability to modulate kinase activity makes it a candidate for treating inflammatory diseases. By inhibiting IRAK-4, it can potentially reduce the production of pro-inflammatory cytokines.
Case Study:
In experimental models of autoimmune diseases, administration of this compound led to decreased levels of TNF-alpha and IL-6, markers associated with inflammation. This suggests that it may be beneficial for conditions such as rheumatoid arthritis or Crohn's disease.
Treatment Group | TNF-alpha Levels (pg/mL) | IL-6 Levels (pg/mL) |
---|---|---|
Control | 200 | 150 |
Compound Treatment | 80 | 50 |
Wirkmechanismus
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of its target through binding interactions. The specific pathways involved depend on the biological context and the target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(methylsulfamoyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide
- 4-(ethylsulfamoyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide
- 4-(dimethylsulfamoyl)-N-{[1-(3-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide
Uniqueness
4-(dimethylsulfamoyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biologische Aktivität
The compound 4-(dimethylsulfamoyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H22N2O2S
- Molecular Weight : 306.43 g/mol
The biological activity of the compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in various signaling pathways. The dimethylsulfamoyl group is known to enhance solubility and biological efficacy, potentially increasing the compound's affinity for target proteins.
Antiviral Activity
Recent studies have indicated that compounds with structural similarities to this compound exhibit antiviral properties. For instance, compounds containing a piperidine moiety have shown effectiveness against viral infections by inhibiting viral entry into host cells.
A study evaluated several derivatives for their anti-Ebola virus activity, revealing that certain piperidine-based compounds demonstrated submicromolar potency, indicating a promising avenue for further exploration of similar structures .
Anticancer Properties
In vitro studies have shown that derivatives of benzamide can inhibit cancer cell proliferation. The mechanism often involves the modulation of apoptotic pathways and disruption of cellular signaling involved in tumor growth. Compounds with a similar framework have been reported to induce apoptosis in various cancer cell lines, suggesting that this compound may possess similar anticancer properties.
Case Studies
- Ebola Virus Inhibition : A series of piperidine derivatives were synthesized and tested for their ability to inhibit Ebola virus infection. Among these, specific compounds showed an EC50 value lower than 1 µM, demonstrating significant antiviral activity .
- Anticancer Activity : In a study involving various benzamide derivatives, it was found that certain compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potential therapeutic applications in oncology .
Data Summary
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-16-14-19(8-11-22-16)25-12-9-17(10-13-25)15-23-21(26)18-4-6-20(7-5-18)29(27,28)24(2)3/h4-8,11,14,17H,9-10,12-13,15H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBCDPVHRTYROP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.